N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide: is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2,3]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2,3-Dimethylphenyl and 4-Methoxyphenyl Groups: These groups are introduced through substitution reactions, often using reagents like halides or organometallic compounds.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolo[3,4-d][1,2,3]triazole core.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halides, organometallic reagents, and catalysts like palladium or copper.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides, alkyl, or aryl groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine:
Drug Development: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biochemical Research: Used as a probe to study enzyme interactions and biochemical pathways.
Industry:
Polymer Science: Utilized in the synthesis of advanced polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group and can undergo similar substitution reactions.
Phenethylamine Derivatives: Compounds like 2-(4-methoxyphenyl)ethylamine have structural similarities and similar reactivity.
Uniqueness: N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is unique due to its pyrrolo[3,4-d][1,2,3]triazole core, which imparts distinct chemical and biological properties. This core structure is less common in similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-12-5-4-6-16(13(12)2)22-17(27)11-25-19-18(23-24-25)20(28)26(21(19)29)14-7-9-15(30-3)10-8-14/h4-10,18-19H,11H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUFIHGJRTZFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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